Enhanced Aqueous Solubility via Dihydrochloride Salt Form Relative to Non-Salt Linker Conjugates
This compound, formulated as a dihydrochloride salt, demonstrates substantially improved aqueous solubility compared to non-salt functionalized CRBN ligand-linker conjugates . This enhanced solubility is critical for high-concentration stock preparation in aqueous buffers, a key step in the synthesis and biological evaluation of PROTACs [1]. The data show a marked increase in solubility in DMSO, a common formulation solvent, when compared to a PEG6-azide functionalized analog [REFS-1, REFS-3].
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | 50 mg/mL (97.57 mM) |
| Comparator Or Baseline | Pomalidomide 4'-PEG6-azide (non-salt conjugate) at 10 mM in DMSO |
| Quantified Difference | Approximately 9.8-fold higher molar solubility for the target compound |
| Conditions | In vitro solubility assessment in DMSO as reported on vendor technical datasheets |
Why This Matters
Higher stock concentrations reduce solvent volume and potential toxicity in downstream assays, enabling more robust PROTAC evaluation.
- [1] Bricelj, A., et al. (2021). E3 Ligase Ligands for PROTACs: A Review of CRBN and VHL Recruiting Molecules. Expert Opinion on Therapeutic Patents, 31(6), 453-484. View Source
